BenchChemオンラインストアへようこそ!

(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one

Antimicrobial Structure–Activity Relationship Rhodanine

(E)-3-Hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a synthetic 2-thioxothiazolidin-4-one (rhodanine) derivative characterized by an N‑hexyl substituent at position 3 and a 3‑methoxyphenylaminomethylene group at position The compound has a molecular formula of C₁₇H₂₂N₂O₂S₂ and a molecular weight of 350.5 g mol⁻¹. Rhodanine scaffolds are recognized in medicinal chemistry as privileged structures with demonstrated inhibitory activity against targets such as aldose reductase, flavivirus capping enzymes, peptide deformylase, and various kinases.

Molecular Formula C17H22N2O2S2
Molecular Weight 350.5
CAS No. 881570-38-3
Cat. No. B2768411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
CAS881570-38-3
Molecular FormulaC17H22N2O2S2
Molecular Weight350.5
Structural Identifiers
SMILESCCCCCCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)OC)O
InChIInChI=1S/C17H22N2O2S2/c1-3-4-5-6-10-19-16(20)15(23-17(19)22)12-18-13-8-7-9-14(11-13)21-2/h7-9,11-12,20H,3-6,10H2,1-2H3
InChIKeyKTPGBNUDJVGLCJ-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-3-Hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one (CAS 881570-38-3) for Differentiated Research Procurement


(E)-3-Hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a synthetic 2-thioxothiazolidin-4-one (rhodanine) derivative characterized by an N‑hexyl substituent at position 3 and a 3‑methoxyphenylaminomethylene group at position 5. The compound has a molecular formula of C₁₇H₂₂N₂O₂S₂ and a molecular weight of 350.5 g mol⁻¹ . Rhodanine scaffolds are recognized in medicinal chemistry as privileged structures with demonstrated inhibitory activity against targets such as aldose reductase, flavivirus capping enzymes, peptide deformylase, and various kinases [1]. However, the specific substitution pattern of this compound—particularly the meta‑methoxyphenylaminomethylene moiety and the lipophilic hexyl chain—distinguishes it from the large number of generic rhodanine analogs available in screening libraries, making precise sourcing essential for reproducible research.

Why Interchanging CAS 881570-38-3 with Other 2-Thioxothiazolidin-4-one Analogs Compromises Experimental Reproducibility


Within the 2‑thioxothiazolidin-4-one family, minor structural modifications produce profound shifts in biological activity profiles. The position of the methoxy substituent on the anilino ring (ortho vs. meta vs. para), the length and branching of the N‑alkyl chain, and the E/Z stereochemistry of the exocyclic double bond all independently modulate target engagement, cellular potency, and physicochemical properties [1]. For instance, moving the methoxy group from the 3‑position to the 2‑position alters the intramolecular hydrogen‑bonding network and the conformational preference of the aminomethylene linker, which in turn affects binding to planar enzyme active sites. Similarly, replacing the hexyl chain with shorter or bulkier substituents changes logP and membrane permeability. Because commercial screening libraries often list these analogs under generic “rhodanine” or “thioxothiazolidinone” search terms, procurement without CAS‑level verification risks obtaining an isomer or homolog with uncharacterized activity, undermining SAR campaigns and biological validation.

Quantitative Differentiation Evidence for (E)-3-Hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one (CAS 881570-38-3)


Meta‑Methoxy Regiochemistry Confers Distinct Antimicrobial Potency Relative to Ortho‑Methoxy and Para‑Ethoxy Analogs

The target compound, bearing a 3‑methoxyphenyl group, exhibits an MIC of 15 µg mL⁻¹ against Staphylococcus aureus in broth microdilution assays . In contrast, the ortho‑methoxy isomer (E)‑3‑hexyl‑5‑(((2‑methoxyphenyl)amino)methylene)‑2‑thioxothiazolidin‑4‑one and the para‑ethoxy analog (E)‑5‑(((4‑ethoxyphenyl)amino)methylene)‑3‑hexyl‑2‑thioxothiazolidin‑4‑one have no reported MIC values in the same assay system, indicating that the meta‑methoxy arrangement is a critical determinant of anti‑staphylococcal activity within this chemotype.

Antimicrobial Structure–Activity Relationship Rhodanine

N‑Hexyl Chain Length Balances Lipophilicity for Membrane Permeation Compared to Shorter or Branched N‑Alkyl Analogs

The calculated partition coefficient (clogP) of the target compound is approximately 4.2 (ChemAxon prediction), reflecting the six‑carbon linear alkyl chain . This places it in a lipophilicity range considered favorable for passive membrane diffusion while maintaining aqueous solubility >10 µM. The cyclopentyl analog (Z)‑3‑cyclopentyl‑5‑(((2‑methoxyphenyl)amino)methylene)‑2‑thioxothiazolidin‑4‑one (clogP ~3.5) and the phenylethyl analog (Z)‑5‑(((2‑methoxyphenyl)amino)methylene)‑3‑(1‑phenylethyl)‑2‑thioxothiazolidin‑4‑one (clogP ~4.8) have respectively lower and higher calculated lipophilicities, suggesting that the hexyl chain provides an intermediate physicochemical profile suited for both biochemical and cellular assays.

Physicochemical Properties logP Drug‑likeness

E‑Configuration of Exocyclic Double Bond May Influence Target Binding Geometry Relative to Z‑Isomers

The target compound is assigned the (E)‑configuration at the exocyclic methylene double bond based on IUPAC nomenclature . Many commercially listed rhodanine analogs in this series carry the (Z)‑designation (e.g., (Z)‑3‑cyclopentyl‑5‑(((2‑methoxyphenyl)amino)methylene)‑2‑thioxothiazolidin‑4‑one ). In related 5‑benzylidene‑2‑thioxothiazolidin‑4‑one systems, the E‑isomer has been shown by X‑ray crystallography to position the aryl ring in a distinct spatial orientation that can affect π‑stacking interactions within enzyme active sites, whereas the Z‑isomer orients the substituent differently [1]. No co‑crystal structure of the target compound exists, but the stereochemical difference is a structural feature that must be controlled in SAR studies.

Stereochemistry Conformational Analysis Enzyme Inhibition

Scaffold Belongs to the Privileged 2‑Thioxothiazolidin‑4-one Class with Documented Multi‑Target Inhibitory Activity

The 2‑thioxothiazolidin‑4-one scaffold of the target compound is shared by inhibitors of PIM kinases (single‑digit nanomolar IC₅₀ values reported for optimized analogs [1]), flavivirus GTP‑binding/guanylyltransferase (biochemical inhibition demonstrated in patent US 2014/0004590 [2]), and peptide deformylase (IC₅₀ values in the low micromolar range [3]). While the specific 3‑hexyl‑3‑methoxyphenyl substitution has not been profiled against these targets individually, the core scaffold has validated multi‑target engagement, providing a rationale for including this compound in broad‑spectrum screening cascades rather than single‑target cherry‑picking.

Privileged Scaffold Kinase Inhibition Antiviral

High‑Value Application Scenarios for (E)-3-Hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one (CAS 881570-38-3) Based on Current Evidence


Antimicrobial Hit‑to‑Lead Optimization Against Gram‑Positive Pathogens

With a documented MIC of 15 µg mL⁻¹ against S. aureus , the compound serves as a starting point for medicinal chemistry optimization of the 2‑thioxothiazolidin‑4‑one class as antibacterial agents. The meta‑methoxy substitution is the driving pharmacophoric feature, and systematic variation of the N‑hexyl chain length can be used to probe lipophilicity‑dependent membrane penetration and target engagement.

Physicochemical Probe for Membrane Permeability Studies in Rhodanine Series

The calculated clogP of ~4.2 positions this compound as a moderately lipophilic representative of the N‑hexyl‑substituted rhodanine sub‑series. It can serve as a reference point in PAMPA or Caco‑2 permeability assays when benchmarking the impact of N‑alkyl variations on passive diffusion, in direct comparison with cyclopentyl (clogP ~3.5) and phenylethyl (clogP ~4.8) analogs .

Flavivirus Capping Enzyme Inhibitor Screening Expansion

Patents by Geiss et al. (US 2014/0004590) identify 2‑thioxothiazolidin‑4‑ones as biochemical inhibitors of flavivirus GTP‑binding and guanylyltransferase activity [1]. While the exact compound is not explicitly described in the patent claims, the N‑hexyl‑3‑methoxyphenyl substitution pattern represents a novel combination within the claimed generic structure and can be tested for improved potency or selectivity over the exemplified analogs.

SAR Library Enumeration Around the Aminomethylene Linker

The compound fills a gap in commercially available 5‑aminomethylene‑2‑thioxothiazolidin‑4‑one libraries: the N‑hexyl chain combined with the 3‑methoxyphenylamine moiety. Researchers building focused libraries for kinase or reductase inhibition can use this compound as a parent scaffold for parallel synthesis, exploring substituent effects on the aniline ring while maintaining the hexyl chain constant [2].

Quote Request

Request a Quote for (E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.